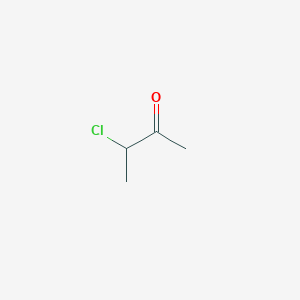
6-Chloroquinolin-8-amine
Übersicht
Beschreibung
6-Chloroquinolin-8-amine is a chemical compound with the molecular formula C9H7ClN2. It is used for research purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are structurally related to 6-Chloroquinolin-8-amine, has been achieved using mono-propargylated aromatic ortho-diamines . This process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation .Molecular Structure Analysis
The molecular structure of 6-Chloroquinolin-8-amine is represented by the InChI code1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 . The molecular weight of this compound is 178.62 g/mol . Chemical Reactions Analysis
One of the chemical reactions involving a compound similar to 6-Chloroquinolin-8-amine is the C-5 selective chlorination of 8-aminoquinoline amides . This reaction is achieved using dichloromethane and is oxidant-free .Physical And Chemical Properties Analysis
6-Chloroquinolin-8-amine is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
6-Chloroquinolin-8-amine: serves as a valuable scaffold in organic synthesis . Its structure is conducive to various chemical reactions, making it an ideal candidate for constructing complex organic molecules. It’s particularly useful in the synthesis of quinoline derivatives, which are prevalent in many pharmaceuticals.
Pharmaceutical Research
This compound is used in the development of drugs due to its potential biological activity . It’s often employed in the early stages of drug discovery when researchers are identifying compounds that may act on specific biological targets.
Analytical Chemistry
The compound’s unique structure allows it to be used as a standard or reagent in analytical methods such as NMR, HPLC, LC-MS, and UPLC . This aids in the identification and quantification of substances in complex mixtures.
Chemical Synthesis
6-Chloroquinolin-8-amine: is involved in the synthesis of heterocyclic compounds . These compounds are crucial in various chemical industries, including dyes, pigments, and agrochemicals.
Coordination Chemistry
Due to its nitrogen-containing ring, the compound can act as a ligand, binding to metals and forming coordination complexes . These complexes are studied for their catalytic properties or potential use in electronic devices.
Wirkmechanismus
Target of Action
6-Chloroquinolin-8-amine is a derivative of Chloroquine, which is an antimalarial drug . The primary target of Chloroquine and its derivatives is heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine and its derivatives, including 6-Chloroquinolin-8-amine, inhibit the action of heme polymerase. This prevents the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by 6-Chloroquinolin-8-amine is the heme to hemazoin conversion pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .
Result of Action
The primary result of the action of 6-Chloroquinolin-8-amine is the death of Plasmodium species, the parasites responsible for malaria . This is achieved through the disruption of the heme to hemazoin conversion pathway, leading to the accumulation of toxic heme within the parasite .
Safety and Hazards
The safety data sheet for 6-Chloroquinolin-8-amine advises against breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Relevant Papers The relevant papers retrieved discuss the synthesis of quinolin-8-amines , the chlorination of 8-aminoquinoline amides , and the properties of 6-Chloroquinolin-8-amine . These papers provide valuable insights into the synthesis, reactions, and properties of 6-Chloroquinolin-8-amine and related compounds.
Eigenschaften
IUPAC Name |
6-chloroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFMPCSQKFOUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063930 | |
| Record name | 8-Quinolinamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5470-75-7 | |
| Record name | 6-Chloro-8-aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-8-aminoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinamine, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-8-aminoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EBB5KL32K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


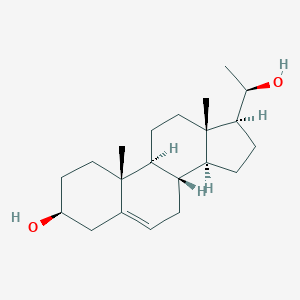
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

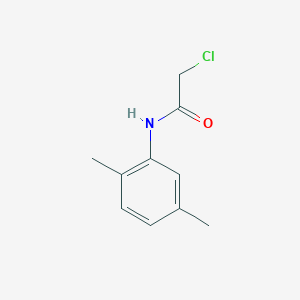
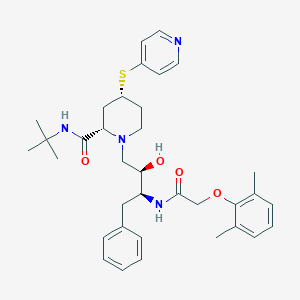

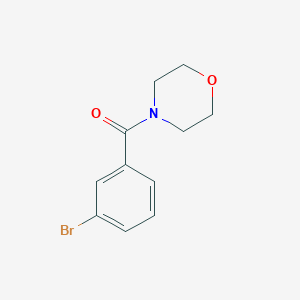

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)


